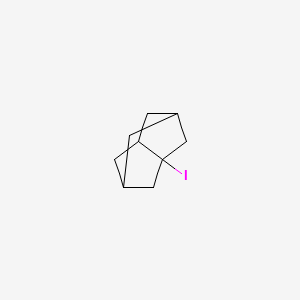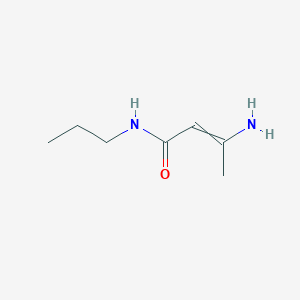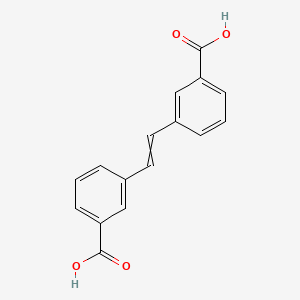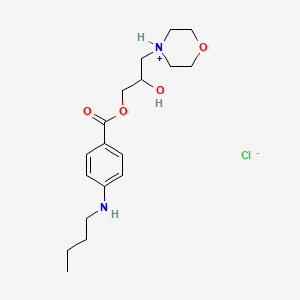
Dibutyl dodecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl dodecyl phosphate is an organic compound with the molecular formula C20H43O4P. It is a type of alkyl phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, plasticizer, and in some cases, as a flame retardant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl dodecyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid, butanol, and dodecanol, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl dodecyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols (butanol and dodecanol).
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding phosphoric acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the alkyl groups are replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphoric acid, butanol, dodecanol, and various substituted phosphate esters depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibutyl dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: this compound is investigated for its potential use in pharmaceutical formulations as a solubilizing agent.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a flame retardant in certain materials.
Mecanismo De Acción
The mechanism of action of dibutyl dodecyl phosphate primarily involves its role as a surfactant. It reduces the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with lipid membranes, altering their properties and facilitating the delivery of drugs or other molecules. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can influence membrane fluidity and permeability.
Comparación Con Compuestos Similares
- Dibutyl phosphate
- Dodecyl phosphate
- Tributyl phosphate
- Tridecyl phosphate
Comparison: Dibutyl dodecyl phosphate is unique due to its combination of butyl and dodecyl groups, which impart specific properties such as enhanced hydrophobicity and surfactant activity. Compared to dibutyl phosphate and dodecyl phosphate, it offers a balance of properties from both shorter and longer alkyl chains. Tributyl phosphate and tridecyl phosphate, on the other hand, have different alkyl group combinations, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
106133-56-6 |
|---|---|
Fórmula molecular |
C20H43O4P |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
dibutyl dodecyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-11-12-13-14-15-16-17-20-24-25(21,22-18-8-5-2)23-19-9-6-3/h4-20H2,1-3H3 |
Clave InChI |
VWQAXZJWMHLYNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14325893.png)






![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)



